

A Comparative Genotoxicity Assessment of 1-Amino-2-methylanthraquinone and Other Industrial Dyes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Amino-2-methylanthraquinone**

Cat. No.: **B160907**

[Get Quote](#)

A Guide for Researchers and Drug Development Professionals

In the landscape of industrial chemicals and pharmaceutical development, a thorough understanding of the genotoxic potential of compounds is paramount for ensuring human safety and regulatory compliance. This guide provides a comparative analysis of the genotoxicity of **1-Amino-2-methylanthraquinone**, an anthraquinone dye intermediate, relative to other widely used industrial dyes, namely Disperse Red 11 and Sudan I. By synthesizing data from key genotoxicity assays and elucidating the underlying scientific principles, this document serves as a technical resource for researchers to inform compound selection, risk assessment, and strategic decision-making in their respective fields.

The Imperative of Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially causing cancer. For industrial dyes, which see widespread use in textiles, cosmetics, and other consumer goods, the potential for human exposure necessitates rigorous genotoxicity testing. Regulatory bodies such as the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) classify substances based on their carcinogenic and genotoxic potential, guiding industrial hygiene practices and consumer safety standards. This guide focuses on two principal in vitro assays that are cornerstones of genotoxicity screening: the Bacterial Reverse Mutation Assay (Ames Test) and the In Vitro Mammalian Cell Micronucleus Test.

Comparative Genotoxicity Profiles

The following sections detail the genotoxic profiles of **1-Amino-2-methylanthraquinone**, Disperse Red 11, and Sudan I, with a focus on quantitative data from standardized assays.

1-Amino-2-methylanthraquinone: An Anthraquinone of Concern

1-Amino-2-methylanthraquinone (CAS No. 82-28-0) is primarily used as an intermediate in the synthesis of other anthraquinone dyes. The National Toxicology Program (NTP) has classified it as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.^[1] Studies have demonstrated its ability to cause tumors in the liver and kidneys of rodents.^[1]

Genotoxicity testing in the mouse lymphoma cell assay has shown that **1-Amino-2-methylanthraquinone** is indeed genotoxic, inducing both gene mutations and chromosomal damage.

Disperse Red 11: A Structurally Related Anthraquinone Dye

Disperse Red 11 (CAS No. 2872-48-2) is another anthraquinone dye. Its genotoxicity profile has been a subject of investigation, with some conflicting results. Studies using bacterial assays have produced mixed outcomes, with some suggesting that the observed mutagenicity might be due to impurities in the dye lot.^[2] However, like **1-Amino-2-methylanthraquinone**, it has demonstrated genotoxic activity in mammalian cell systems.^[2]

Sudan I: An Azo Dye with Established Genotoxicity

Sudan I (CAS No. 842-07-9) is a synthetic azo dye that has been banned for use as a food coloring in many countries due to its classification as a Category 3 carcinogen by the IARC.^[3] Its genotoxicity is well-documented and is largely attributed to its metabolic activation.^{[4][5]} Human cytochrome P450 enzymes can metabolize Sudan I into reactive species that form DNA adducts, leading to mutations.^[5] In vitro studies using human hepatoma cells (HepG2) have shown that Sudan I induces a dose-dependent increase in DNA migration and micronuclei formation.^[6]

Quantitative Comparison of Genotoxicity

The table below summarizes the available quantitative data from the mouse lymphoma assay for **1-Amino-2-methylanthraquinone** and Disperse Red 11, providing a direct comparison of their mutagenic and clastogenic potential. Data for Sudan I from a comparable mammalian cell micronucleus assay is also included.

Compound	Assay System	Endpoint	Result
1-Amino-2-methylanthraquinone	Mouse Lymphoma Assay (L5178Y/TK+/-)	Mutagenicity	178 mutants / 10 ⁶ survivors
			119 micronuclei / 1000 cells (at 51% survival)
Disperse Red 11	Mouse Lymphoma Assay (L5178Y/TK+/-)	Mutagenicity	264 mutants / 10 ⁶ survivors
			109 micronuclei / 1000 cells (at 15% survival)
Sudan I	In Vitro Micronucleus Test (HepG2 cells)	Clastogenicity	Dose-dependent increase in micronuclei frequency at 25-100 µM

Mechanistic Insights into Genotoxicity

The mechanisms by which these dyes exert their genotoxic effects are varied and critical to understanding their risk profiles.

- Anthraquinone Dyes (**1-Amino-2-methylanthraquinone** & Disperse Red 11): A proposed mechanism for the genotoxicity of some anthraquinones involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. This inhibition can lead to DNA strand breaks and chromosomal aberrations.

- Azo Dyes (Sudan I): The genotoxicity of Sudan I is primarily linked to its metabolic activation by cytochrome P450 enzymes.^[5] This process can lead to the formation of reactive intermediates, such as the benzenediazonium ion, which can form covalent adducts with DNA, particularly with guanine bases.^[4] This adduct formation can disrupt DNA replication and lead to mutations. There is also evidence that Sudan I can induce oxidative DNA damage through the generation of reactive oxygen species.^[6]

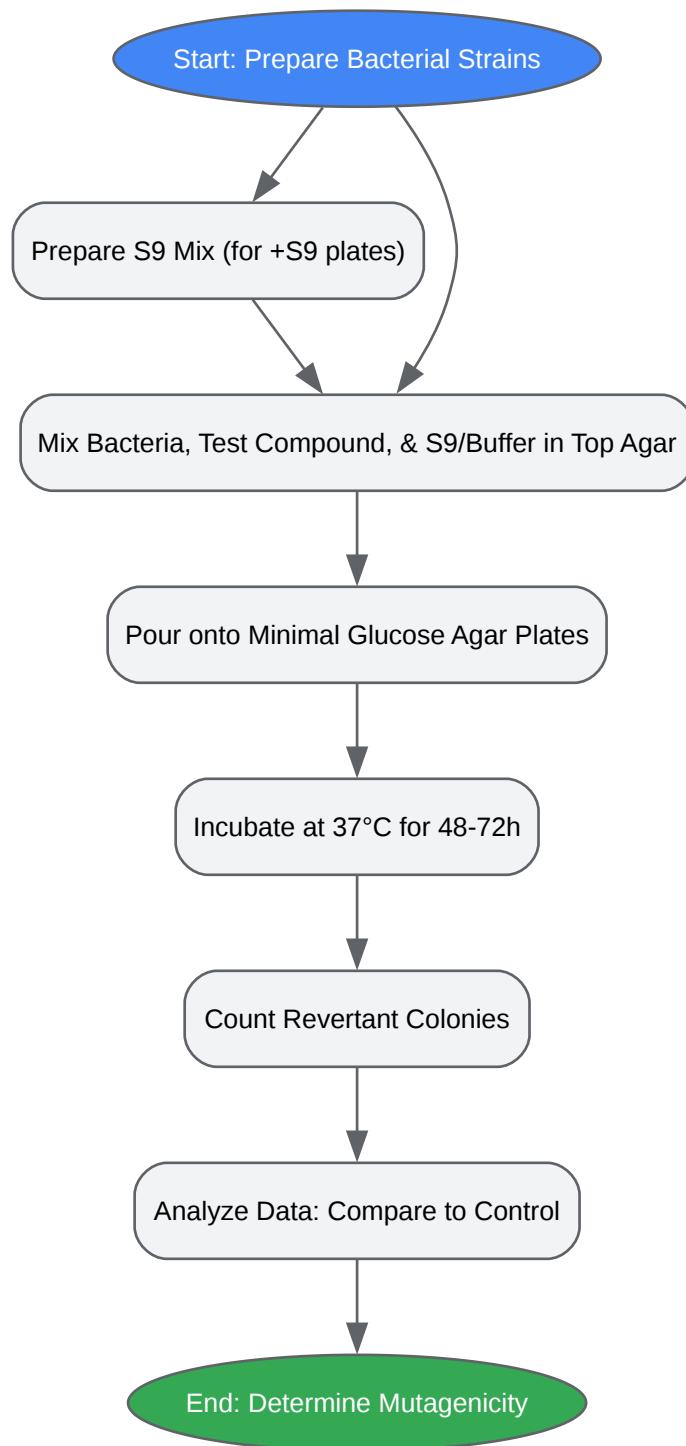
Below is a conceptual diagram illustrating the metabolic activation pathway of Sudan I leading to genotoxicity.

[Click to download full resolution via product page](#)

Caption: Metabolic activation of Sudan I to a reactive metabolite that forms DNA adducts, leading to genotoxicity.

Experimental Protocols for Genotoxicity Assessment

To ensure the reliability and reproducibility of genotoxicity data, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for the Ames test and the in vitro micronucleus assay, based on OECD guidelines.


Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

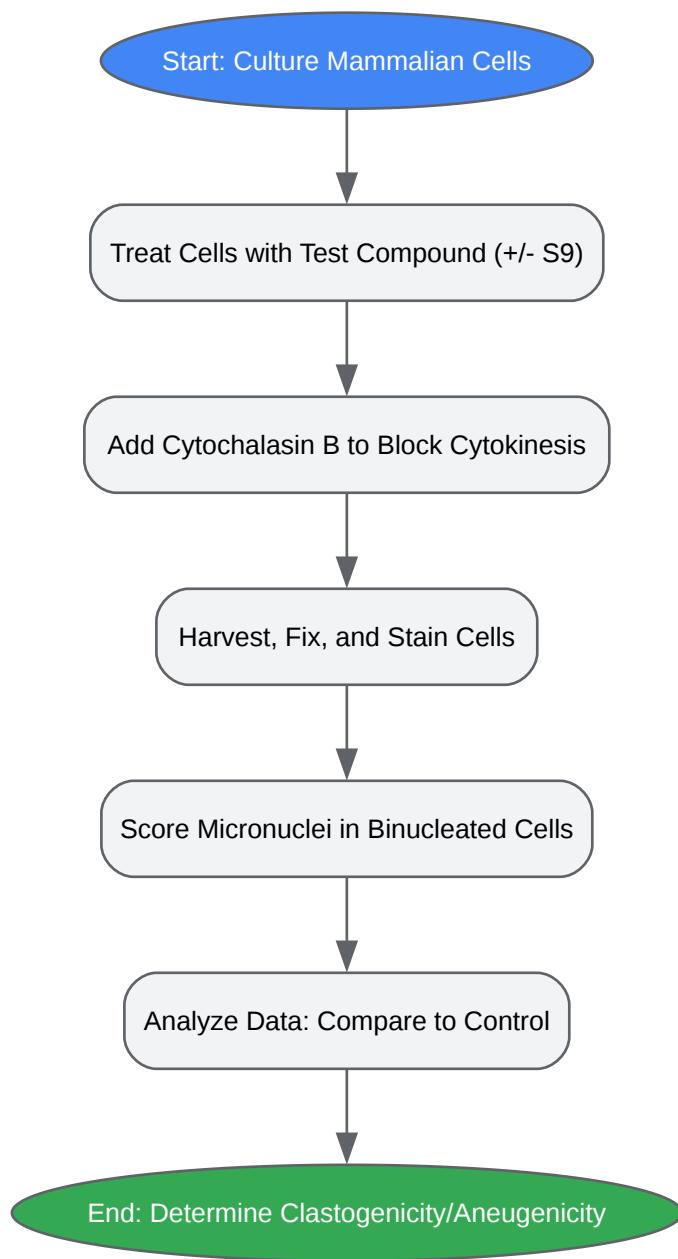
The Ames test is a widely used method for detecting gene mutations induced by chemical substances. It utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

- Strain Preparation: Culture the selected bacterial strains (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA) overnight in nutrient broth to reach the late exponential or early stationary phase of growth.
- Metabolic Activation (S9 Mix): Prepare the S9 mix from the liver homogenate of rats induced with a substance like Aroclor 1254. This mix provides the metabolic enzymes necessary to detect pro-mutagens.
- Plate Incorporation Method:
 - To a test tube containing 2 ml of molten top agar at 45°C, add:
 - 0.1 ml of the bacterial culture.
 - 0.1 ml of the test substance at the desired concentration (dissolved in a suitable solvent).
 - 0.5 ml of S9 mix (for assays with metabolic activation) or a buffer (for assays without).
 - Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the background (spontaneous) reversion rate.

The following diagram illustrates the workflow of the Ames Test.

[Click to download full resolution via product page](#)


Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

The in vitro micronucleus test is designed to detect damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

- Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a suitable density.
- Treatment: Expose the cell cultures to at least three concentrations of the test substance, along with negative (solvent) and positive controls. The exposure can be short-term (3-6 hours) with and without S9 metabolic activation, followed by a recovery period, or long-term (1.5-2 normal cell cycles) without S9.
- Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
- Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.^[7]

The following diagram illustrates the workflow of the In Vitro Micronucleus Assay.

[Click to download full resolution via product page](#)

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Assay.

Conclusion and Recommendations

The evidence presented in this guide indicates that **1-Amino-2-methylanthraquinone** possesses significant genotoxic potential, comparable to other dyes of concern such as Disperse Red 11 and Sudan I. Its classification as "reasonably anticipated to be a human

carcinogen" by the NTP underscores the need for stringent safety measures in its handling and application.

For researchers and drug development professionals, the following recommendations are crucial:

- **Prioritize Non-Genotoxic Alternatives:** Whenever possible, prioritize the use of alternative dyes with a well-established, non-genotoxic profile.
- **Conduct Thorough Risk Assessments:** When the use of a potentially genotoxic dye is unavoidable, a comprehensive risk assessment should be conducted to determine safe exposure limits and handling procedures.
- **Adhere to Standardized Testing Protocols:** All genotoxicity testing should be performed in accordance with internationally recognized guidelines, such as those provided by the OECD, to ensure data quality and comparability.
- **Consider Metabolic Activation:** For compounds like azo dyes, it is critical to include metabolic activation systems (S9) in *in vitro* assays to accurately assess their genotoxic potential in a physiological context.

By integrating the data and methodologies presented in this guide, scientists can make more informed decisions regarding the use of industrial dyes, ultimately contributing to a safer environment for both workers and consumers.

References

- Stiborová, M., et al. (2009). Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study. *Interdisciplinary Toxicology*, 2(4), 214–223. [\[Link\]](#)
- Chappell, G., et al. (2022). Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites. *Frontiers in Chemistry*, 10, 880782. [\[Link\]](#)
- Stiborová, M., et al. (2002). Sudan I is a potential carcinogen for humans: evidence for its metabolic activation and detoxication by human recombinant cytochrome P450 1A1 and liver microsomes. *Cancer Research*, 62(20), 5678–5684. [\[Link\]](#)
- Johnson, G. E., et al. (2010). Metabolic influences for mutation induction curves after exposure to Sudan-1 and para red. *Mutagenesis*, 25(3), 317–325. [\[Link\]](#)

- International Agency for Research on Cancer. (1975). Sudan I. In IARC Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Man, Volume 8. Lyon, France: IARC. [\[Link\]](#)
- National Center for Biotechnology Information. Disperse Red 11. In Toxicity of Military Smokes and Obscurants.
- Lorge, E., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. *Frontiers in Toxicology*, 5, 1171960. [\[Link\]](#)
- An, J., et al. (2007). Sudan I induces genotoxic effects and oxidative DNA damage in HepG2 cells.
- Purohit, V., & Basu, A. K. (2009). Sudan I induces genotoxic effects and oxidative DNA damage in HepG2 cells.
- National Institute for Biological Standards and Control. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [\[Link\]](#)
- Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [\[Link\]](#)
- XCellIR8. In Vitro Micronucleus Test. [\[Link\]](#)
- Nucro-Technics. (2019). OECD 487: In Vitro Mammalian Cell Micronucleus Test. [\[Link\]](#)
- Burgum, M. J., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices.
- CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). [\[Link\]](#)
- Nucro-Technics. (2019).
- Levy, D. D., et al. (2019). Recommended Criteria for the Evaluation of Bacterial Mutagenicity Data (Ames Test). *Mutation Research/Genetic Toxicology and Environmental Mutagenesis*, 848, 403088. [\[Link\]](#)
- Ferraz, E. R. A., et al. (2011). Differential Toxicity of Disperse Red 1 and Disperse Red 13 in the Ames Test, HepG2 Cytotoxicity Assay, and Daphnia Acute Toxicity Test.
- National Toxicology Program. (n.d.). **1-Amino-2-methylanthraquinone**. In 15th Report on Carcinogens. [\[Link\]](#)
- Fernandes, F. H., et al. (2024). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells. *Pest Management Science*. [\[Link\]](#)
- ResearchGate. (n.d.). SALMONELLA TYPHIMURIUM MUTAGENICITY TEST RESULTS FOR DISPERSE RED 11. [\[Link\]](#)
- Vivotecnia. (n.d.).
- International Agency for Research on Cancer. (n.d.). IARC Monographs. [\[Link\]](#)
- de Campos, V. E. G., et al. (2017). In vivo genotoxicity of a commercial CI Disperse Red 1 dye. *Environmental and Molecular Mutagenesis*, 58(8), 587–593. [\[Link\]](#)
- Australian National Industrial Chemicals Notification and Assessment Scheme. (2015). Anthraquinone-based dyes with limited data availability: Human health tier II assessment. [\[Link\]](#)

- Jäger, I., et al. (2004). Mutagenicity of different textile dye products in *Salmonella typhimurium* and mouse lymphoma cells. *Mutation Research/Genetic Toxicology and Environmental Mutagenesis*, 561(1-2), 35–44. [\[Link\]](#)
- Umbuzeiro, G. A., et al. (2016). Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system). *Mutation Research/Genetic Toxicology and Environmental Mutagenesis*, 805, 31–36. [\[Link\]](#)
- Wikipedia. (n.d.). Disperse Red 11. [\[Link\]](#)
- Moore, M. M., et al. (1989). Toxicity of Red and Violet Dyes in M18 Grenades: Mutagenic Screening of Three Dyes for Marker Grenades in the *Salmonella* Reversion Assay and the L5178Y/ TK+/- Mouse Lymphoma Assay.
- National Toxicology Program. (n.d.). Chemicals nominated to the NTP for in-depth toxicological evaluation for carcinogenesis testing in fiscal year.
- Flückiger-Isler, S., et al. (2004). Assessment of the performance of the Ames II™ assay: a collaborative study with 19 coded compounds. *Mutation Research/Genetic Toxicology and Environmental Mutagenesis*, 558(1-2), 181–197. [\[Link\]](#)
- Thomas, D. N., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. *Mutagenesis*, 39(2), 78–95. [\[Link\]](#)
- Al-Hadeithi, D., et al. (2016). A Statistical Evaluation of In Vitro Micronucleus Assay in Toxicology. Semantic Scholar. [\[Link\]](#)
- ResearchGate. (2015).
- Bryce, S. M., et al. (2021). Interpreting In Vitro Micronucleus Positive Results: Simple Biomarker Matrix Discriminates Clastogens, Aneugens, and Misleading Positive Agents.
- International Agency for Research on Cancer. (n.d.). IARC Monographs on the Identification of Carcinogenic Hazards to Humans. [\[Link\]](#)
- The In Vitro Micronucleus Test – Background and Application in Genotoxicity Testing. (2025). YouTube. [\[Link\]](#)
- Gramatica, P., et al. (2003). Prediction of aromatic amines mutagenicity from theoretical molecular descriptors.
- National Center for Biotechnology Information. (n.d.). **1-Amino-2-methylanthraquinone**. PubChem. [\[Link\]](#)
- Thomas, D. N., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. *Mutagenesis*, 39(2), 78–95. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Sudanrot 7B – Wikipedia [de.wikipedia.org]
- 2. Disperse Red 11 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sudan I (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]
- 4. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sudan I is a potential carcinogen for humans: evidence for its metabolic activation and detoxication by human recombinant cytochrome P450 1A1 and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sudan I induces genotoxic effects and oxidative DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- To cite this document: BenchChem. [A Comparative Genotoxicity Assessment of 1-Amino-2-methylanthraquinone and Other Industrial Dyes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160907#assessing-the-genotoxicity-of-1-amino-2-methylanthraquinone-relative-to-other-dyes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com